molecular formula C30H34Cl4N8Pt B048169 Ptcl4(neutral red)2 CAS No. 123712-49-2

Ptcl4(neutral red)2

Cat. No.: B048169
CAS No.: 123712-49-2
M. Wt: 843.5 g/mol
InChI Key: LKMBQRWSHJOBQO-UHFFFAOYSA-L
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Description

PtCl4(Neutral Red)2: is a coordination compound consisting of tetrachloroplatinum(II) and the dye Neutral Red. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of platinum with Neutral Red aims to enhance the compound’s ability to interact with cellular components, particularly DNA, making it a candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PtCl4(Neutral Red)2 involves the reaction of tetrachloroplatinum(II) with Neutral Red dye. The process typically requires dissolving tetrachloroplatinum(II) in an appropriate solvent, such as water or an organic solvent, followed by the addition of Neutral Red. The reaction is carried out under controlled conditions, including specific temperature and pH, to ensure the formation of the desired complex .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as solvent choice, temperature, and pH, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: PtCl4(Neutral Red)2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PtCl4(Neutral Red)2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PtCl4(Neutral Red)2 involves its interaction with cellular components, particularly DNA. The compound can enter the cell nucleus and deliver the reactive tetrachloroplatinum anion to the vicinity of the DNA. This interaction can lead to DNA strand breaks and cytotoxic effects, making it a potential candidate for cancer therapy . The compound’s radiosensitizing properties are attributed to its ability to enhance the effects of radiation on cancer cells, thereby increasing the efficacy of radiotherapy .

Comparison with Similar Compounds

Uniqueness: PtCl4(Neutral Red)2 is unique due to its combination of platinum with Neutral Red dye, which enhances its ability to interact with DNA and potentially improve its selectivity and efficacy in cancer therapy. Its radiosensitizing properties also make it a valuable compound for enhancing the effects of radiotherapy .

Properties

IUPAC Name

hydron;platinum(2+);8-N,8-N,3-trimethylphenazine-2,8-diamine;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H16N4.4ClH.Pt/c2*1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;;;;;/h2*4-8H,16H2,1-3H3;4*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMBQRWSHJOBQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34Cl4N8Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123712-49-2
Record name Neutral red-platinum tetrachloride complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123712492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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